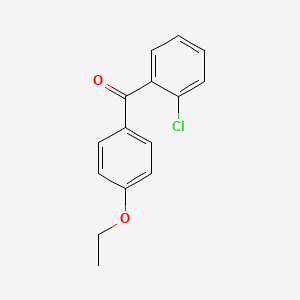

2-Chloro-4'-ethoxybenzophenone

Descripción general

Descripción

2-Chloro-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.72 . The IUPAC name for this compound is (2-chlorophenyl)(4-ethoxyphenyl)methanone .

Synthesis Analysis

The synthesis of 2-Chloro-4’-ethoxybenzophenone or similar compounds often involves Friedel Crafts acylation . A preparation method of a similar compound, 5-bromo-2-chloro-4’-ethoxybenzophenone, involves direct refluxing of 5-bromo-2-chlorobenzoic acid and thionyl chloride under the catalysis of DMF without a solvent .Molecular Structure Analysis

The InChI code for 2-Chloro-4’-ethoxybenzophenone is 1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .Physical And Chemical Properties Analysis

2-Chloro-4’-ethoxybenzophenone has a molecular weight of 260.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Environmental Impacts and Transformations

Benzophenone-type UV filters, including derivatives similar to 2-Chloro-4'-ethoxybenzophenone, have been studied for their transformation products and environmental impacts. One study highlights the formation of novel disinfection by-products including chlorinated benzoquinones and polycyclic aromatic hydrocarbons during the chlorination treatment of benzophenone-type UV filters in swimming pool water. This research indicates that benzophenone derivatives undergo complex transformations that could pose ecological and health risks (Sun et al., 2019).

Analytical Detection in Environmental Samples

Another application area involves the analytical detection of benzophenone derivatives in environmental matrices. Studies have developed sensitive methods for measuring such compounds in human milk and environmental water samples, underscoring their widespread presence and the importance of monitoring these substances due to potential exposure risks (Ye et al., 2008; Negreira et al., 2008).

Synthetic Applications

In the realm of synthetic chemistry, derivatives similar to 2-Chloro-4'-ethoxybenzophenone have been used as intermediates in the synthesis of more complex molecules. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 2-chloro-4-aminophenol demonstrates the utility of chlorinated benzophenones in generating compounds with potential applications in material science and pharmacology (Wen Zi-qiang, 2007).

Antioxidant Activities

Research into natural extracts has identified compounds structurally related to benzophenones, exhibiting significant antioxidant activities. These studies contribute to understanding the potential health benefits of benzophenone derivatives and their roles in natural product chemistry (Loo et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Chloro-4’-ethoxybenzophenone is a key intermediate in the synthesis of Dapagliflozin , a potent and selective sodium-dependent glucose co-transporter (SGLT2) inhibitor . SGLT2 is the primary target of Dapagliflozin, which plays a crucial role in the treatment of type-2 diabetes by reducing blood glucose levels .

Mode of Action

It is known to be a precursor in the synthesis of dapagliflozin . Dapagliflozin works by inhibiting SGLT2, which reduces the reabsorption of glucose in the kidney and thus lowers blood glucose levels .

Biochemical Pathways

Dapagliflozin inhibits SGLT2, reducing glucose reabsorption and leading to the excretion of glucose in urine .

Pharmacokinetics

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans .

Result of Action

As a precursor in the synthesis of dapagliflozin, it contributes to the overall therapeutic effects of dapagliflozin, which include reducing blood glucose levels in patients with type-2 diabetes .

Propiedades

IUPAC Name |

(2-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLFZYUTATZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393623 | |

| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4'-ethoxybenzophenone | |

CAS RN |

525561-43-7 | |

| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)